molecular formula C23H23F2NO4 B2764151 (2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2248184-59-8

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2764151
CAS No.: 2248184-59-8
M. Wt: 415.437
InChI Key: UFHACDQPDBSWER-FQEVSTJZSA-N
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Description

This compound is a fluorinated, Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHACDQPDBSWER-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248184-59-8
Record name (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal. Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes.

Biological Activity

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS No. 2248184-59-8) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is primarily recognized for its role as a building block in peptide synthesis, particularly in the development of therapeutically relevant peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and facilitates selective reactions, making it a valuable tool in drug design.

  • Molecular Formula : C23H23F2NO4
  • Molecular Weight : 415.44 g/mol
  • Purity : 97%

The biological activity of this compound is largely attributed to its ability to participate in peptide synthesis. The Fmoc protection allows for the selective construction of peptides without interference from side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis. Peptides synthesized from this compound can exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, compounds derived from similar structures have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . This suggests that derivatives of this compound may also possess similar antimicrobial effects.

Anticancer Potential

In addition to antimicrobial activity, research indicates that peptides incorporating this compound may have anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For example, studies on related compounds demonstrate their ability to induce apoptosis in cancer cell lines through various pathways including PI3K/Akt/mTOR and NF-κB signaling .

Case Study 1: Peptide Synthesis and Antimicrobial Testing

A study synthesized a series of peptides using this compound as a building block. The resulting peptides were tested against Staphylococcus aureus and exhibited varying degrees of antimicrobial activity. The most effective peptide demonstrated an MIC of 16 µM, indicating strong potential for clinical applications in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer activity of peptides synthesized from this compound. In vitro assays showed that certain peptides could inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Data Table: Biological Activities

Biological ActivityCompoundMIC (µM)Mechanism
AntimicrobialPeptide A (derived from Fmoc amino acid)16Disruption of bacterial cell wall
AnticancerPeptide B (derived from Fmoc amino acid)VariesInduction of apoptosis via PI3K/Akt pathway

Scientific Research Applications

Peptide Synthesis

Fmoc-Difluoro-Glycine serves as a key building block in the synthesis of peptides. Its unique structure allows for the introduction of difluorocyclohexyl groups into peptide chains, which can enhance biological activity and stability. The Fmoc group protects the amine during synthesis, making it easier to manipulate the peptide backbone without unwanted side reactions.

Medicinal Chemistry

The compound has shown potential in developing novel therapeutic agents. The difluorocyclohexyl moiety can influence the pharmacokinetics and pharmacodynamics of drug candidates, potentially leading to improved efficacy and reduced side effects. Research indicates that incorporating difluorinated groups can enhance the binding affinity of compounds to biological targets, making them more effective in treating diseases such as cancer and metabolic disorders .

Bioconjugation

Fmoc-Difluoro-Glycine is utilized in bioconjugation techniques, where it is attached to biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted therapies and diagnostics. The ability to modify biomolecules selectively enhances the specificity and effectiveness of therapeutic agents .

Case Study 1: Development of Anticancer Agents

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

  • Halogenated Groups (Cl, F): Increase lipophilicity and metabolic stability. For example, the 2-chlorophenyl analog () is ~10% more lipophilic than the 4-methoxyphenyl derivative (logP ~3.5 vs. ~2.8) .
  • Cyclohexyl vs. Aromatic : The 4,4-difluorocyclohexyl group in the target compound likely reduces aromatic π-stacking interactions, favoring helical peptide conformations over β-sheets .
  • Hydroxyl Groups : Polar analogs like the 4-hydroxyphenyl derivative () exhibit lower cell permeability but higher solubility in aqueous buffers (up to 10 mM in DMSO) .

Synthetic Considerations :

  • Fmoc deprotection typically uses 20% piperidine in DMF, but fluorinated analogs may require extended reaction times due to steric hindrance .
  • Safety data () indicate that Fmoc-protected compounds often require handling in ventilated environments due to acute toxicity risks (Category 4 for oral/dermal exposure) .

Stability and Storage :

  • Fluorinated compounds (e.g., ) are stable at room temperature but sensitive to prolonged light exposure. Storage recommendations include sealed containers under inert gas .

Research and Development Implications

The target compound’s 4,4-difluorocyclohexyl group offers unique advantages:

  • Conformational Restriction : Mimics bioactive conformations in peptides targeting GPCRs or ion channels .
  • Lipophilicity : Predicted logP ~4.2 (vs. ~3.5 for 2,4-difluorophenyl analog), enhancing blood-brain barrier penetration for CNS applications .
  • Safety Profile : Similar to other Fmoc derivatives, it likely requires precautions against inhalation and dermal contact (based on ) .

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